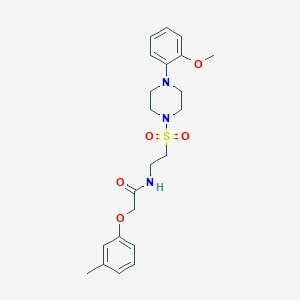
4-benzyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-benzyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole" is a derivative of the 1,2,4-triazole family, which is known for its diverse pharmacological activities. The triazole derivatives are of significant interest due to their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions and the use of various reagents to introduce different substituents into the triazole ring. For instance, the synthesis of a related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, was achieved by reacting a precursor with carbon disulfide in a water/pyridine mixture, followed by a reaction with benzyl bromide in methanolic ammonia water . Another related compound, 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can engage in various intermolecular interactions. For example, the compound mentioned in crystallizes in the monoclinic space group and exhibits extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which contribute to the stability of the crystal structure. The molecular structure is crucial in determining the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, including condensation to form Schiff bases, as seen in the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol . These reactions are often used to modify the structure of the triazole core and introduce new functional groups that can enhance the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as melting points, can be confirmed by chromatographic methods like TLC and spectroscopic methods including IR and NMR . These properties are essential for the identification and characterization of the synthesized compounds. Additionally, the molecular electrostatic potential (MEP) map, atomic charges, and reactivity descriptors can be calculated using computational methods like DFT to predict the reactivity behavior of the compounds .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-Benzyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole has been synthesized through various methods, highlighting its chemical versatility. For example, Singh and Kandel (2013) described its synthesis by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde (Singh & Kandel, 2013). Alkyl derivatives of similar compounds were synthesized by Samvelyan et al. (2017), indicating the compound's potential for further chemical modification (Samvelyan et al., 2017).
Pharmacological Aspects
This compound and its derivatives have been studied for their pharmacological properties. Šermukšnytė et al. (2022) investigated triazole derivatives for their cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines, indicating potential application in cancer research (Šermukšnytė et al., 2022). Patel, Khan, and Rajani (2010) explored triazole analogs for their antitubercular and antimicrobial activities, which includes derivatives of 1,2,4-triazoles (Patel, Khan, & Rajani, 2010).
Biochemical Research
The compound and its derivatives have been used in biochemical studies. For instance, Azimi et al. (2008) investigated the acid-base properties of triazole derivatives in ethanol/water mixtures, which is relevant in understanding their chemical behavior in different solvents (Azimi et al., 2008). In another study, Saleem et al. (2013) synthesized half-sandwich Ruthenium(II) complexes using triazole-based ligands, demonstrating the compound's potential in coordination chemistry (Saleem et al., 2013).
Material Science
In the field of material science, Al-Otaibi et al. (2020) analyzed triazole derivatives for their structural, nonlinear optical, electronic, and biological properties, indicating their potential applications in material science and engineering (Al-Otaibi et al., 2020).
Mécanisme D'action
Target of Action
Triazole compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
The triazole ring in the compound can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding with the target enzyme, thereby influencing its activity .
Biochemical Pathways
It’s suggested that triazole-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents, indicating their possible involvement in neurological pathways .
Pharmacokinetics
It’s noted that triazoles generally have a slow metabolic rate and good oral bioavailability .
Result of Action
Triazole compounds are known for their antimicrobial, anticonvulsant, and antidepressant properties .
Propriétés
IUPAC Name |
(4-benzyl-5-phenyl-1,2,4-triazol-3-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c16-17-15-19-18-14(13-9-5-2-6-10-13)20(15)11-12-7-3-1-4-8-12/h1-10H,11,16H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYURIDFEWSRLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2NN)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3010624.png)
![3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3010626.png)
![3,4-Dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3010628.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3010632.png)
![N-(3,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3010633.png)

![Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B3010636.png)
![4-(8-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B3010638.png)




![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylpropyl)butanamide](/img/structure/B3010646.png)
![2-chloro-N-[3-[(4-methylphenyl)methyl]-1,3-thiazol-2-ylidene]acetamide](/img/structure/B3010647.png)